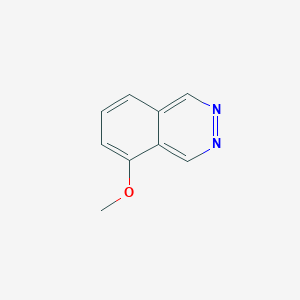
5-Methoxyphthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxyphthalazine is a chemical compound with the molecular formula C9H8N2O. It belongs to the class of phthalazine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyphthalazine typically involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine, followed by methylation using methanol in the presence of a catalyst . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methoxyphthalazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phthalazine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, especially at the methoxy group, can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted phthalazine derivatives, which can have different biological and chemical properties .
Applications De Recherche Scientifique
5-Methoxyphthalazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Methoxyphthalazine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit dihydrofolate reductase, an enzyme crucial for bacterial growth, thereby exhibiting antibacterial activity . The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Phthalazine: The parent compound of 5-Methoxyphthalazine, known for its diverse biological activities.
5-Methoxy-N,N-dimethyltryptamine: Another methoxy-substituted compound with unique psychoactive properties.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy group can influence its reactivity and interaction with biological targets, making it distinct from other phthalazine derivatives .
Propriétés
Formule moléculaire |
C9H8N2O |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
5-methoxyphthalazine |
InChI |
InChI=1S/C9H8N2O/c1-12-9-4-2-3-7-5-10-11-6-8(7)9/h2-6H,1H3 |
Clé InChI |
YNVFYJQPIBCORQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=CN=NC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






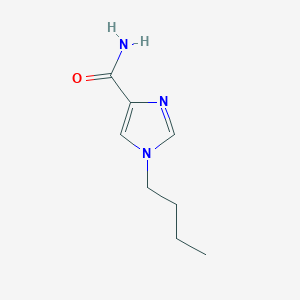
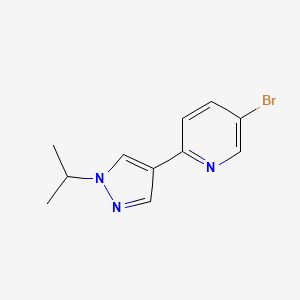
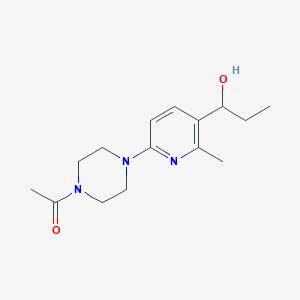



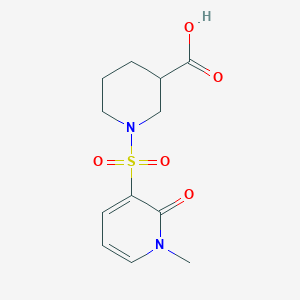

![(4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11795285.png)
![4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methoxyethyl)pyrimidine](/img/structure/B11795297.png)
